molecular formula C8H12N2O4 B1215955 N,N'-(1,2-Dihydroxyethylene)bisacrylamide CAS No. 868-63-3

N,N'-(1,2-Dihydroxyethylene)bisacrylamide

Cat. No.: B1215955
CAS No.: 868-63-3
M. Wt: 200.19 g/mol
InChI Key: ZMLXKXHICXTSDM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of N,N’-(1,2-Dihydroxyethylene)bisacrylamide is the respiratory system

Mode of Action

It’s known that the vicinal diols in the cross-linker can be cleaved by stoichiometric amounts of sodium periodate . This suggests that the compound may interact with its targets through a mechanism involving cleavage and degradation of certain molecular structures.

Biochemical Pathways

Given its potential interaction with the respiratory system , it may influence pathways related to respiration and energy production .

Result of Action

It’s known that the compound can increase the pore size of gels through degradation of the cross-linker . This suggests that it may induce structural changes at the molecular level, potentially affecting cellular functions.

Action Environment

The action of N,N’-(1,2-Dihydroxyethylene)bisacrylamide can be influenced by environmental factors such as pH. For instance, at pH 8.0, particles exist in a fully swollen state due to strong repulsive forces inside the network . This indicates that the compound’s action, efficacy, and stability may vary depending on the pH of the environment.

Biochemical Analysis

Biochemical Properties

N,N’-(1,2-Dihydroxyethylene)bisacrylamide plays a crucial role in biochemical reactions, particularly in the formation of polyacrylamide gels. It interacts with enzymes, proteins, and other biomolecules to create a stable gel matrix. The compound’s ability to form reversible cross-links is essential for the recovery of proteins from gels. It interacts with enzymes such as glucose oxidase and acrylic acid derivatives, facilitating the polymerization process . The nature of these interactions involves the formation of covalent bonds between the compound and the biomolecules, resulting in a stable gel network.

Cellular Effects

N,N’-(1,2-Dihydroxyethylene)bisacrylamide has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in cell signaling, impacting processes such as cell growth and differentiation. Additionally, N,N’-(1,2-Dihydroxyethylene)bisacrylamide can alter gene expression by modifying the transcriptional activity of certain genes . These effects are crucial for understanding the compound’s role in cellular biology.

Molecular Mechanism

The molecular mechanism of N,N’-(1,2-Dihydroxyethylene)bisacrylamide involves its ability to form covalent bonds with biomolecules, leading to the creation of a stable gel matrix. The compound binds to proteins and enzymes, facilitating the cross-linking process. This interaction can result in enzyme inhibition or activation, depending on the specific biomolecule involved . Additionally, N,N’-(1,2-Dihydroxyethylene)bisacrylamide can influence gene expression by binding to DNA or transcription factors, thereby altering the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N,N’-(1,2-Dihydroxyethylene)bisacrylamide can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that N,N’-(1,2-Dihydroxyethylene)bisacrylamide remains stable under certain conditions but can degrade over time, affecting its long-term efficacy . The temporal effects also include changes in cellular function, with prolonged exposure potentially leading to alterations in cell signaling and gene expression.

Dosage Effects in Animal Models

The effects of N,N’-(1,2-Dihydroxyethylene)bisacrylamide vary with different dosages in animal models. At lower doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. Studies have shown that high doses of N,N’-(1,2-Dihydroxyethylene)bisacrylamide can cause significant changes in cellular metabolism and gene expression, potentially leading to toxicity . Understanding the dosage effects is crucial for determining the safe and effective use of the compound in research.

Metabolic Pathways

N,N’-(1,2-Dihydroxyethylene)bisacrylamide is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. The compound can affect metabolic flux and metabolite levels by altering the activity of key enzymes . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential impact on metabolic processes.

Transport and Distribution

The transport and distribution of N,N’-(1,2-Dihydroxyethylene)bisacrylamide within cells and tissues are critical for its function. The compound interacts with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments . Understanding these interactions is important for determining the compound’s efficacy and potential side effects.

Subcellular Localization

N,N’-(1,2-Dihydroxyethylene)bisacrylamide’s subcellular localization plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are essential for understanding how the compound exerts its effects at the cellular level and its potential impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(1,2-Dihydroxyethylene)bisacrylamide typically involves the reaction of acrylamide with glyoxal under controlled conditions . The reaction is carried out in an aqueous medium, and the product is purified through recrystallization. The reaction conditions include maintaining a temperature range of 0-5°C and a pH of around 7 .

Industrial Production Methods: In industrial settings, the production of N,N’-(1,2-Dihydroxyethylene)bisacrylamide follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Properties

IUPAC Name

N-[1,2-dihydroxy-2-(prop-2-enoylamino)ethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O4/c1-3-5(11)9-7(13)8(14)10-6(12)4-2/h3-4,7-8,13-14H,1-2H2,(H,9,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMLXKXHICXTSDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC(C(NC(=O)C=C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00862448
Record name 2-Propenamide, N,N'-(1,2-dihydroxy-1,2-ethanediyl)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00862448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868-63-3
Record name Dihydroxyethylenebis(acrylamide)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=868-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N'-(1,2-Dihydroxyethylene)bisacrylamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000868633
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenamide, N,N'-(1,2-dihydroxy-1,2-ethanediyl)bis-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propenamide, N,N'-(1,2-dihydroxy-1,2-ethanediyl)bis-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-(1,2-dihydroxy-1,2-ethanediyl)bis(acrylamide)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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